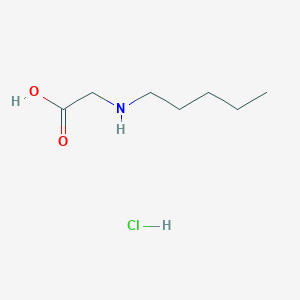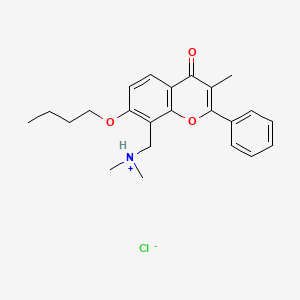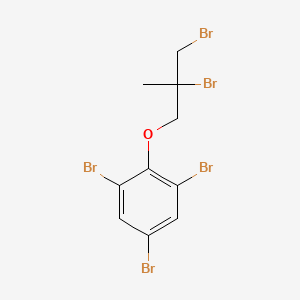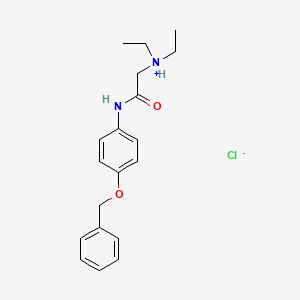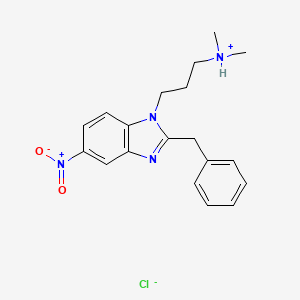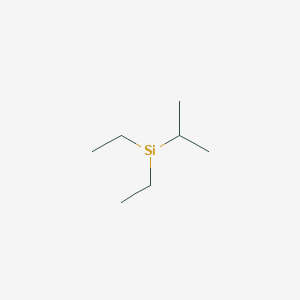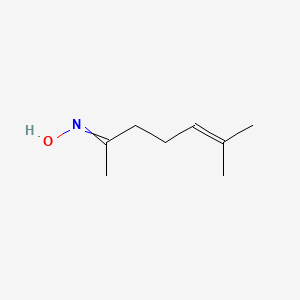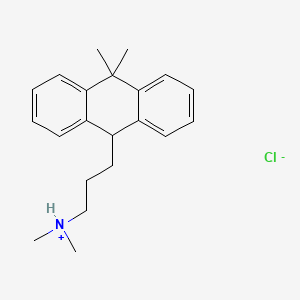
9-Anthracenepropanamine, 9,10-dihydro-N,N,10,10-tetramethyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Anthracenepropanamine, 9,10-dihydro-N,N,10,10-tetramethyl-, hydrochloride is a chemical compound with the molecular formula C21H27N·HCl. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is known for its unique structural and chemical properties. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Anthracenepropanamine, 9,10-dihydro-N,N,10,10-tetramethyl-, hydrochloride typically involves the hydrogenation of anthracene derivatives. The compound can also be synthesized by coupling benzyl chloride with anthracene in the presence of aluminum chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
9-Anthracenepropanamine, 9,10-dihydro-N,N,10,10-tetramethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: It can be reduced to form dihydroanthracene derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like chlorine or bromine are used for substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated anthracene derivatives.
科学的研究の応用
9-Anthracenepropanamine, 9,10-dihydro-N,N,10,10-tetramethyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 9-Anthracenepropanamine, 9,10-dihydro-N,N,10,10-tetramethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. It may also affect cellular signaling pathways, leading to changes in cellular behavior and function .
類似化合物との比較
Similar Compounds
9,10-Dihydro-9,10-ethanoanthracene: Similar in structure but with different substituents.
9,10-Dihydro-9,10-ethenoanthracene: Another derivative with distinct chemical properties.
9,10-Dihydro-9,10-propanoanthracene: A related compound with a different side chain.
Uniqueness
9-Anthracenepropanamine, 9,10-dihydro-N,N,10,10-tetramethyl-, hydrochloride is unique due to its specific structural configuration and the presence of the propanamine group. This gives it distinct chemical and biological properties, making it valuable for various research applications.
特性
CAS番号 |
10566-51-5 |
|---|---|
分子式 |
C21H28ClN |
分子量 |
329.9 g/mol |
IUPAC名 |
3-(10,10-dimethyl-9H-anthracen-9-yl)propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C21H27N.ClH/c1-21(2)19-13-7-5-10-17(19)16(12-9-15-22(3)4)18-11-6-8-14-20(18)21;/h5-8,10-11,13-14,16H,9,12,15H2,1-4H3;1H |
InChIキー |
MAYVLFIUCRDJPJ-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2C(C3=CC=CC=C31)CCC[NH+](C)C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


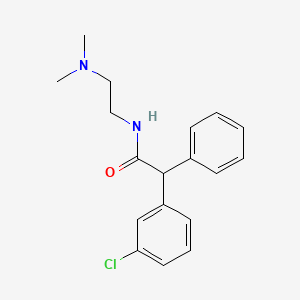
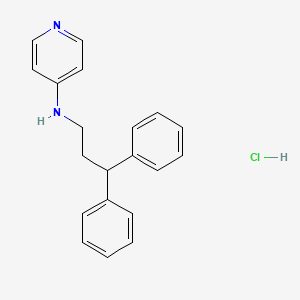
![3-O-ethyl 6a-O-methyl 6-methyl-6-oxo-1,3a,4,5-tetrahydrophospholo[2,3-c]pyrazole-3,6a-dicarboxylate](/img/structure/B13741215.png)
![(1R,2R,3S,4R,5R)-2-tert-Butoxy-carbonylamino-4,6,6-trimethylbi-cyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B13741223.png)
